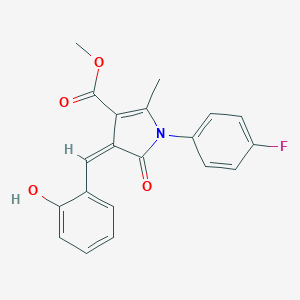
methyl 1-(4-fluorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(4-fluorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a chemical compound that has been the focus of extensive research in recent years. This compound is commonly referred to as MFH-1 and has been found to have numerous potential applications in the field of medicine and biochemistry.
Mechanism of Action
The mechanism of action of MFH-1 involves the inhibition of the activity of S100A4. This protein is involved in the regulation of cell motility and has been found to be overexpressed in many types of cancer. By inhibiting the activity of S100A4, MFH-1 may be able to prevent the spread of cancer cells.
Biochemical and Physiological Effects:
MFH-1 has been found to have several biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells, which may be useful in the treatment of metastatic cancer. In addition, MFH-1 has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One of the advantages of using MFH-1 in lab experiments is that it is a relatively stable compound that can be easily synthesized in large quantities. However, one limitation of using MFH-1 is that it has not been extensively tested in vivo and its safety profile is not well understood.
Future Directions
There are several future directions for research on MFH-1. One area of research is the development of more potent and selective inhibitors of S100A4. In addition, further studies are needed to determine the safety and efficacy of MFH-1 in vivo. Finally, MFH-1 may have potential applications in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease, which warrant further investigation.
Synthesis Methods
The synthesis of MFH-1 involves the reaction of 4-fluorobenzaldehyde with 2-hydroxybenzaldehyde in the presence of a base to form a Schiff base. This Schiff base is then reacted with methyl acetoacetate to form the desired compound, MFH-1. The synthesis of MFH-1 has been optimized to produce high yields of the compound with minimal impurities.
Scientific Research Applications
MFH-1 has been found to have potential applications in the field of medicine and biochemistry. It has been shown to inhibit the activity of a protein called S100A4, which is involved in the metastasis of cancer cells. In addition, MFH-1 has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis.
properties
Product Name |
methyl 1-(4-fluorophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
|---|---|
Molecular Formula |
C20H16FNO4 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
methyl (4Z)-1-(4-fluorophenyl)-4-[(2-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C20H16FNO4/c1-12-18(20(25)26-2)16(11-13-5-3-4-6-17(13)23)19(24)22(12)15-9-7-14(21)8-10-15/h3-11,23H,1-2H3/b16-11- |
InChI Key |
FDPDOEISHNYTBN-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=CC=C2O)/C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC=CC=C2O)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=CC=C2O)C(=O)N1C3=CC=C(C=C3)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298981.png)
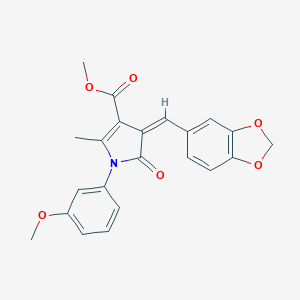
![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)
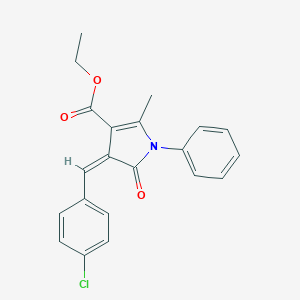
![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)
![ethyl 1-(2-methoxyethyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298991.png)
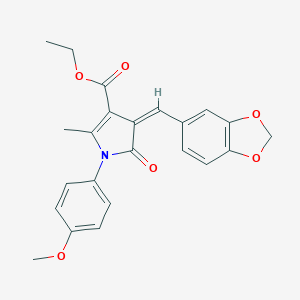
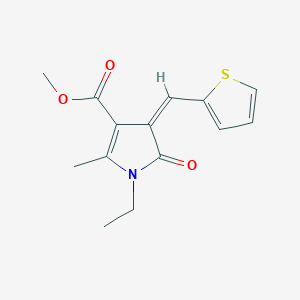
![ethyl 5-(4-fluorophenyl)-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298995.png)
![ethyl 2-(3-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298996.png)
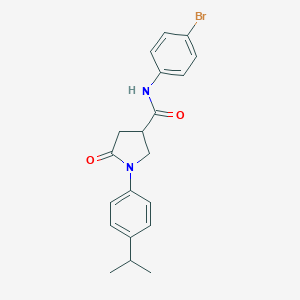
![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)
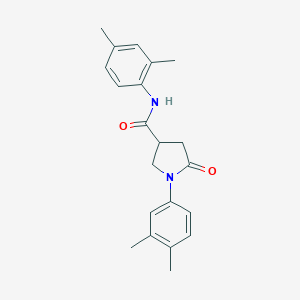
![ethyl 2-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299003.png)